molecular formula C13H11FN4 B1299093 2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine CAS No. 436086-84-9

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine

Cat. No.: B1299093
CAS No.: 436086-84-9
M. Wt: 242.25 g/mol
InChI Key: IGNZBKSODFTDHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine is a useful research compound. Its molecular formula is C13H11FN4 and its molecular weight is 242.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.2 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Reactivity

The synthesis and reactivity of benzotriazole derivatives are of significant interest in organic chemistry. For instance, the review on the Michael additions of benzotriazole-stabilized carbanions highlights the selectivity and regioselectivity of these reactions, which depend on the electronic effects of the carbanion, the type of Michael acceptor, and steric effects. This demonstrates the utility of benzotriazole derivatives in constructing complex molecules with high selectivity and efficiency (Katritzky & Qi, 1998).

Analytical Chemistry Applications

In the realm of analytical chemistry, heterocyclic aromatic amines (HAAs) including benzotriazole derivatives have been studied for their carcinogenic potential, as well as their formation and mitigation in food processing. The review by Chen et al. (2020) on HAAs discusses the importance of understanding the formation, mitigation, metabolism, and risk assessment of these compounds for food safety. It emphasizes the need for effective reduction during food processing and control from dietary intake to protect human health (Chen et al., 2020).

Material Science and Optoelectronics

Benzotriazole derivatives find applications in the development of optoelectronic materials. The review on functionalized quinazolines and pyrimidines, including benzotriazole derivatives, outlines their importance in creating novel materials for electronic devices, luminescent elements, photoelectric conversion elements, and image sensors. The incorporation of these heterocycles into π-extended conjugated systems is crucial for the design of materials with desirable electroluminescent properties (Lipunova et al., 2018).

Environmental Science

Amine-functionalized sorbents, including those based on benzotriazole derivatives, have been explored for the removal of persistent and mobile fluoro-organic chemicals from water supplies. Ateia et al. (2019) provide a critical review of the development and application of amine-containing sorbents for perfluoroalkyl and polyfluoroalkyl substances (PFAS) removal, highlighting the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology in the removal process (Ateia et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with mitogen-activated protein kinase 14 and mitogen-activated protein kinase 1 . These proteins play crucial roles in cellular processes such as proliferation, differentiation, and stress response.

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion properties have been analyzed . It’s important to note that these properties can significantly impact the bioavailability of the compound.

Biochemical Analysis

Biochemical Properties

2-(4-Fluoro-phenyl)-6-methyl-2H-benzotriazol-5-yl-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with casein kinase I isoform delta (CK1δ), which is involved in regulating diverse cellular growth and survival processes . The nature of these interactions often involves phosphorylation, where the compound acts as a substrate for the kinase, leading to modifications in protein activity and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce oxidative stress in cancer cells, leading to apoptosis . This compound also affects the endoplasmic reticulum (ER) stress-mediated apoptosis pathway, highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been observed to inhibit the activity of certain enzymes involved in cell signaling pathways . Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxicity and adverse effects . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical response. Toxic effects at high doses include cellular damage and disruption of normal metabolic processes.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it has been shown to affect the activity of enzymes involved in the metabolism of neurotransmitters . These interactions can lead to alterations in metabolic pathways, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters . Understanding these mechanisms is crucial for determining the compound’s bioavailability and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a vital role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications are essential for its localization . These factors determine the compound’s efficacy in modulating cellular processes.

Properties

IUPAC Name

2-(4-fluorophenyl)-6-methylbenzotriazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4/c1-8-6-12-13(7-11(8)15)17-18(16-12)10-4-2-9(14)3-5-10/h2-7H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGNZBKSODFTDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1N)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30356365
Record name 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204318
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

436086-84-9
Record name 2-(4-Fluorophenyl)-6-methyl-2H-benzotriazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30356365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.